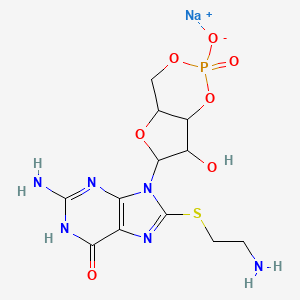![molecular formula C9H15NO2 B12072163 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)acetic acid is a heterocyclic organic compound featuring a bicyclic structure with a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs ruthenium (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, optimizing reaction conditions to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
化学反応の分析
Types of Reactions
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in the synthesis of antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and pharmaceutical applications
Uniqueness
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid is unique due to its specific acetic acid moiety, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2)6-3-10(4-7(6)9)5-8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChIキー |
IYOSOTHWYXTTAS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1CN(C2)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
